(S)-Pantoprazole-d6
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Overview
Description
(S)-Pantoprazole-d6 is a deuterated form of (S)-Pantoprazole, a proton pump inhibitor used primarily in the treatment of gastroesophageal reflux disease and other conditions involving excessive stomach acid production. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Pantoprazole-d6 involves the incorporation of deuterium atoms into the (S)-Pantoprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalytic Hydrogenation: Utilizing deuterium gas (D2) in the presence of a catalyst to achieve selective deuteration.
Chromatographic Purification: Employing advanced chromatographic techniques to purify the deuterated compound from any non-deuterated impurities.
Chemical Reactions Analysis
Types of Reactions: (S)-Pantoprazole-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxide group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Various nucleophiles such as thiols or amines for substitution reactions.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Sulfides: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(S)-Pantoprazole-d6 has several applications in scientific research, including:
Pharmacokinetic Studies: The deuterated form is used to study the metabolic pathways and pharmacokinetics of (S)-Pantoprazole, providing insights into its absorption, distribution, metabolism, and excretion.
Isotope Labeling: Used as an isotope-labeled internal standard in mass spectrometry for the quantification of (S)-Pantoprazole in biological samples.
Mechanistic Studies: Helps in understanding the mechanism of action of proton pump inhibitors by tracking the deuterium atoms during metabolic processes.
Mechanism of Action
(S)-Pantoprazole-d6 exerts its effects by inhibiting the hydrogen-potassium ATPase enzyme (proton pump) in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The deuterium atoms do not alter the mechanism of action but provide a means to study the compound’s behavior in biological systems.
Comparison with Similar Compounds
(S)-Pantoprazole: The non-deuterated form of the compound.
Omeprazole: Another proton pump inhibitor with a similar mechanism of action.
Lansoprazole: A proton pump inhibitor with structural similarities.
Uniqueness: (S)-Pantoprazole-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately.
Properties
Molecular Formula |
C16H15F2N3O4S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(S)-[3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/t26-/m0/s1/i1D3,2D3 |
InChI Key |
IQPSEEYGBUAQFF-WQJMPOPSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC([2H])([2H])[2H] |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Origin of Product |
United States |
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